

Independent Validation of S63845: A Comparative Analysis

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Compound of Interest

Compound Name: Mcl-1 inhibitor 15

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The groundbreaking 2016 study by Kotschy and colleagues in Nature introduced S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).^{[1][2][3]} This seminal work established S63845 as a promising therapeutic agent for various cancers dependent on MCL-1 for survival. This guide provides an independent validation of the key findings from the Kotschy et al. study by comparing their data with subsequent research from independent laboratories.

Data Presentation

Table 1: In Vitro Cytotoxicity of S63845 in Hematological Malignancy Cell Lines

Cell Line	Cancer Type	Kotschy et al. (2016) IC50 (nM)	Independent Validation IC50 (nM)	Reference (Independent Validation)
H929	Multiple Myeloma	~10	~15	Caenepeel et al. (2018)
MOLM-13	Acute Myeloid Leukemia	~20	~25	Caenepeel et al. (2018)
NCI-H929	Multiple Myeloma	< 100	8.6	Phillips et al. (2016)
U266B1	Multiple Myeloma	> 1000	1100	Phillips et al. (2016)

Table 2: In Vitro Cytotoxicity of S63845 in Solid Tumor Cell Lines

Cell Line	Cancer Type	Kotschy et al. (2016) IC50 (nM)	Independent Validation IC50 (nM)	Reference (Independent Validation)
MDA-MB-231	Triple-Negative Breast Cancer	Not Reported	~1000 (as single agent)	Williams et al. (2019)
SUM159PT	Triple-Negative Breast Cancer	Not Reported	> 1000 (as single agent)	Williams et al. (2019)
IMR-32	Neuroblastoma	Not Reported	~1000	De Blasio et al. (2020)
SK-N-BE(2)	Neuroblastoma	Not Reported	> 1000	De Blasio et al. (2020)
KCNR	Neuroblastoma	Not Reported	~500	Vernooij et al. (2023)

Table 3: In Vivo Efficacy of S63845 in Xenograft Models

Cancer Type	Xenograft Model	Kotschy et al. (2016) Outcome	Independent Validation Outcome	Reference (Independent Validation)
Multiple Myeloma	AMO-1	Tumor regression	Not Reported	N/A
Acute Myeloid Leukemia	MOLM-13	Increased survival	Not Reported	N/A
Breast Cancer	MDA-MB-231	Not Reported	Tumor growth inhibition in combination with docetaxel	Williams et al. (2019)
Neuroblastoma	KCNR	Not Reported	Additive effect in combination with venetoclax	Vernooij et al. (2023)

Experimental Protocols

Original Kotschy et al. (2016) Methodology

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with a dilution series of S63845 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured with a plate reader, and IC50 values were calculated using a four-parameter logistic model.

In Vivo Xenograft Studies: Female BALB/c nude mice were subcutaneously inoculated with cancer cells. When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. S63845 was administered intravenously. Tumor volume was measured regularly, and body weight was monitored as a surrogate for toxicity.

Independent Validation Methodologies

Williams et al. (2019) - Breast Cancer:

- **Cell Viability:** Triple-negative breast cancer cell lines were treated with S63845 alone or in combination with docetaxel for 72 hours. Viability was determined using the CellTiter-Glo

assay.

- In Vivo: NOD/SCID gamma mice were orthotopically implanted with MDA-MB-231 cells. Mice were treated with vehicle, S63845, docetaxel, or a combination. Tumor growth was monitored by caliper measurements.

Caenepeel et al. (2018) - Hematological Malignancies:

- Cell Viability: A panel of hematological cancer cell lines was treated with S63845 for 72 hours. Cell viability was measured using the CellTiter-Glo assay.

Phillips et al. (2016) - Multiple Myeloma:

- Cell Viability: Multiple myeloma cell lines were treated with S63845 for 72 hours, and viability was assessed using the CellTiter-Glo assay.

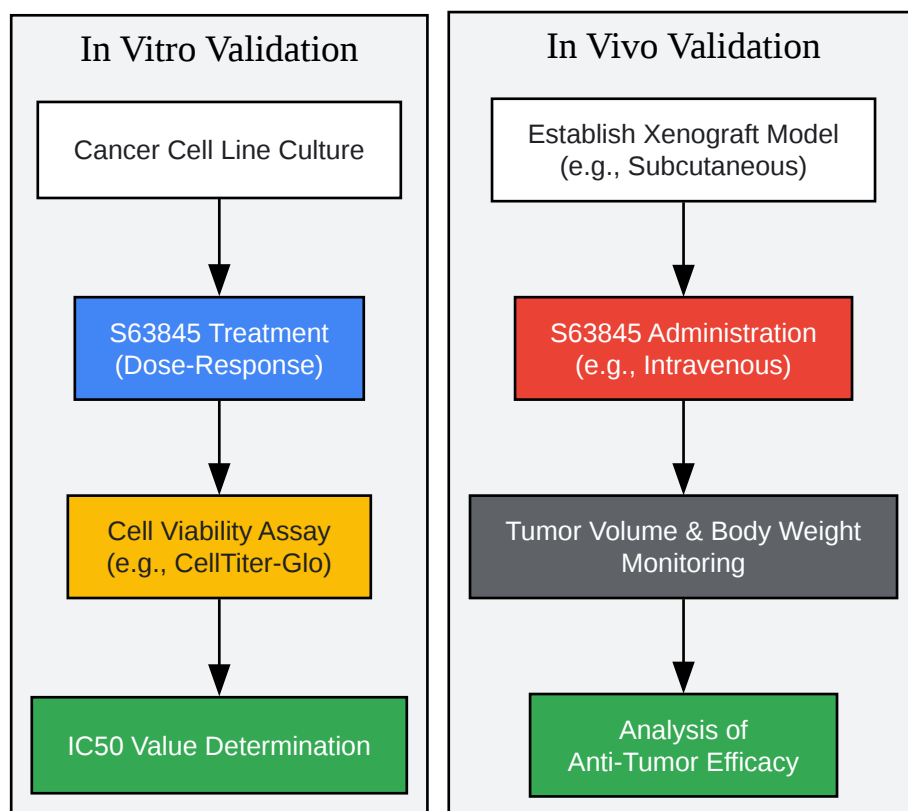
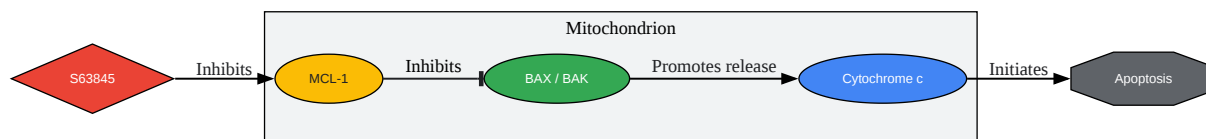
De Blasio et al. (2020) - Neuroblastoma:

- Cell Viability: Neuroblastoma cell lines were treated with S63845 for 72 hours, and cell viability was measured using the ATPlite assay (PerkinElmer).

Vernooij et al. (2023) - Neuroblastoma:

- Cell Viability: Neuroblastoma cell lines were treated with S63845 alone or in combination with venetoclax. Cell viability was assessed after 72 hours using the CellTiter-Glo 3D assay.
- In Vivo: Patient-derived xenograft models of neuroblastoma were established in immunodeficient mice. Mice were treated with vehicle, S63845, venetoclax, or the combination, and tumor growth was monitored.

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